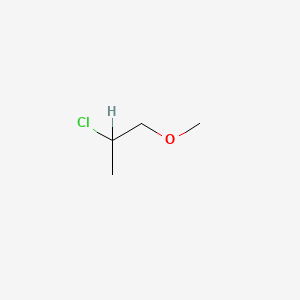

2-Chloro-1-methoxypropane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-methoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9ClO/c1-4(5)3-6-2/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIBFNWWZWOVJJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10337359, DTXSID90871125 | |

| Record name | 2-Chloro-1-methoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CERAPP_57647 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5390-71-6 | |

| Record name | 2-Chloro-1-methoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-1-methoxypropane chemical properties and structure

An In-Depth Technical Guide to 2-Chloro-1-methoxypropane: Structure, Properties, and Synthetic Applications

Introduction

This compound (CAS No: 5390-71-6) is a halogenated ether of significant interest in synthetic organic chemistry.[1][2] Structurally, it features a propane backbone substituted with a chlorine atom at the C2 position and a methoxy group at the C1 position, rendering the C2 carbon chiral. This bifunctional nature makes it a versatile building block and a key intermediate in the industrial synthesis of agrochemicals, most notably the herbicide metolachlor.[3][4][5] This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, spectroscopic signature, primary synthesis methodologies, and characteristic reactivity, aimed at researchers and professionals in chemical and drug development.

Chemical Identity and Molecular Structure

Correctly identifying a chemical entity is the foundation of all subsequent research and application. This compound is systematically named according to IUPAC nomenclature, and its structure is unambiguously defined by various chemical identifiers.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [1][6] |

| Synonyms | 2-Chloropropyl methyl ether | [2][4][6] |

| CAS Number | 5390-71-6 | [1][6] |

| Molecular Formula | C₄H₉ClO | [1][4] |

| Molecular Weight | 108.57 g/mol | [1][3][4] |

| Canonical SMILES | CC(COC)Cl | [1][6] |

| InChIKey | SIBFNWWZWOVJJH-UHFFFAOYSA-N | [1][6] |

The molecule's structure, featuring a secondary alkyl chloride, is pivotal to its reactivity, which will be discussed in later sections.

Caption: 2D Structure of this compound.

Physicochemical Properties

The physical properties of this compound are essential for its handling, purification, and use in reactions. It exists as a volatile liquid at room temperature.[4]

Table 2: Physicochemical Data for this compound

| Property | Value | Unit | Source(s) |

| Appearance | Colorless liquid | - | [4] |

| Density | 0.9946 | g/cm³ | [4][5] |

| Boiling Point | 122.94 (rough estimate) | °C | [4][5] |

| Refractive Index | 1.4075 | - | [5] |

| XLogP3-AA | 1.1 | - | [1] |

| Rotatable Bonds | 2 | - | [1] |

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is critical for confirming the identity and purity of this compound. The molecule's asymmetry gives rise to a distinct NMR spectrum.

-

¹H NMR Spectroscopy : The proton NMR spectrum is highly informative, showing four unique proton environments.[4] The deshielding effect of the electronegative chlorine and oxygen atoms significantly influences the chemical shifts.[4]

Table 3: ¹H NMR Spectral Data

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Integration |

| -CH(Cl)CH₃ | 1.2 - 1.7 | Doublet | ~6-7 Hz | 3H |

| -OCH₃ | 3.3 - 3.4 | Singlet | N/A | 3H |

| -CH₂ OCH₃ | 3.4 - 3.8 | Doublet | ~5-6 Hz (est.) | 2H |

| -CH (Cl)CH₂- | 3.8 - 4.2 | Sextet | ~6-7 Hz | 1H |

-

¹³C NMR Spectroscopy : The carbon spectrum shows four distinct signals, corresponding to the four unique carbon environments in the molecule.[4] The carbon attached to the oxygen (-C H₂O-) is significantly deshielded, appearing downfield around 78-82 ppm.[4] The methyl carbon adjacent to the chlorine appears in the 15-25 ppm range.[4]

-

Mass Spectrometry and Infrared (IR) Spectroscopy : Mass spectra are available and would be expected to show a characteristic isotopic pattern for the chlorine atom (³⁵Cl/³⁷Cl).[6][7] IR spectra would confirm the presence of C-O ether linkages and C-Cl bonds.[6]

Synthesis and Regioselective Considerations

The controlled synthesis of this compound is crucial for its industrial use, demanding high regioselectivity to avoid the formation of its isomer, 1-chloro-2-methoxypropane.

-

From 1-Methoxy-2-propanol : A prevalent laboratory and industrial method is the chlorination of 1-methoxy-2-propanol.[4][5]

-

Expertise & Causality : This reaction converts a secondary hydroxyl group into a chloride. Reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) are effective for this transformation.[3][4] The hydroxyl group is a poor leaving group; these reagents convert it into a much better leaving group (a chlorosulfite or phosphite ester intermediate), which is then readily displaced by a chloride ion via an Sₙ2 or Sₙi mechanism. To maximize yield and prevent acid-catalyzed side reactions, the process is often conducted at low temperatures (0–5 °C) and may include a weak base like pyridine to neutralize the HCl byproduct.[3]

-

-

Hydrochlorination of 2-Methoxypropene : An alternative regioselective strategy is the electrophilic addition of hydrogen chloride (HCl) to 2-methoxypropene.[3]

-

Expertise & Causality : This reaction is an excellent example of Markovnikov's rule . The proton from HCl adds to the less substituted carbon of the alkene double bond (the terminal CH₂), generating a more stable tertiary carbocation intermediate (stabilized by resonance from the adjacent oxygen). The chloride ion then attacks this carbocation, yielding the desired this compound with high selectivity.[3] This method provides precise control over the product's regiochemistry based on the electronic properties of the substrate.[3]

-

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from its identity as a secondary alkyl halide, allowing it to participate in a range of nucleophilic substitution and elimination reactions.

-

Nucleophilic Substitution : As a secondary alkyl chloride, it can react via both Sₙ1 and Sₙ2 pathways.[3] The choice of mechanism is dictated by the reaction conditions:

-

Sₙ2 Reactions : Favored by strong, unhindered nucleophiles and polar aprotic solvents. The reaction proceeds with an inversion of stereochemistry at the chiral center.[8]

-

Sₙ1 Reactions : Favored by weak nucleophiles and polar protic solvents, which can stabilize the secondary carbocation intermediate formed upon cleavage of the C-Cl bond.[3][8]

-

Caption: Generalized Sₙ2 Reaction Pathway.

-

Grignard Reagent Formation : It can react with magnesium metal to form the corresponding Grignard reagent, (1-methoxypropan-2-yl)magnesium chloride.[3] This transforms the electrophilic carbon into a potent nucleophile, widely used for creating new carbon-carbon bonds.[9]

-

Elimination Reactions : In the presence of a strong, sterically hindered base, it can undergo elimination reactions to yield alkenes.[4]

-

Primary Application : Its most significant industrial application is as a crucial intermediate in the manufacture of metolachlor, a widely used herbicide.[4][5]

Experimental Protocols

The following protocols are illustrative and should be performed with appropriate safety precautions by trained personnel.

Protocol 1: Synthesis via Chlorination of 1-Methoxy-2-propanol

This protocol describes a robust method for converting the precursor alcohol to the target compound.

-

Setup : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-methoxy-2-propanol (1.0 eq).

-

Inert Atmosphere : Purge the system with dry nitrogen.

-

Cooling : Cool the flask to 0 °C using an ice-water bath.

-

Reagent Addition : Slowly add thionyl chloride (1.1 eq) dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.

-

Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.

-

Workup : Carefully pour the reaction mixture over crushed ice. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume).

-

Washing : Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.

-

Drying & Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification : Purify the crude product by fractional distillation to yield pure this compound.

Caption: Workflow for Synthesis and Purification.

Safety and Handling

This compound is a chemical that requires careful handling.

-

Personal Protective Equipment : Always use personal protective equipment, including chemical-impermeable gloves, safety goggles, and a lab coat.[10]

-

Ventilation : Handle in a well-ventilated area or a chemical fume hood to avoid breathing vapors.[10]

-

Ignition Sources : Keep away from all sources of ignition as it may be flammable.[10]

-

Spills : In case of a spill, evacuate the area, remove ignition sources, and absorb the material with an inert substance. Prevent it from entering drains.[10]

-

First Aid :

Conclusion

This compound is a valuable and versatile chemical intermediate. Its specific arrangement of a secondary chloride and a primary ether functional group dictates its synthesis, reactivity, and utility. A thorough understanding of its properties, spectroscopic characteristics, and reaction mechanisms is essential for its effective and safe use in both academic research and large-scale industrial applications, particularly in the agrochemical sector.

References

-

Doc Brown's Chemistry. (n.d.). Explaining & interpreting 1H (proton) NMR spectrum of 2-chloropropane. Retrieved February 9, 2026, from [Link]

-

ChemBK. (2024, April 10). 2-Chloro-1-methoxy propane. Retrieved February 9, 2026, from [Link]

-

Wikipedia. (n.d.). 2-Methoxypropene. Retrieved February 9, 2026, from [Link]

-

NCERT. (n.d.). Alcohols, Phenols and Ethers. Retrieved February 9, 2026, from [Link]

-

PubChem - National Institutes of Health. (n.d.). This compound. Retrieved February 9, 2026, from [Link]

-

Quora. (2020, November 17). What are the Reactants That Will Form 2-methoxypropane Via An SN1 reaction?. Retrieved February 9, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of 2-chloro-2-methylpropane (CH3)3CCl. Retrieved February 9, 2026, from [Link]

-

ChemBK. (2024, April 10). Propane, 2-chloro-1-methoxy-. Retrieved February 9, 2026, from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved February 9, 2026, from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 2-Chloro-1-methoxy propane | 5390-71-6 [chemnet.com]

- 3. This compound | 5390-71-6 | Benchchem [benchchem.com]

- 4. Buy this compound | 5390-71-6 [smolecule.com]

- 5. chembk.com [chembk.com]

- 6. This compound | C4H9ClO | CID 542167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. C4H9Cl (CH3)3CCl 2-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. quora.com [quora.com]

- 9. ncert.nic.in [ncert.nic.in]

- 10. chemicalbook.com [chemicalbook.com]

2-Chloro-1-methoxypropane: Technical Synthesis & Application Profile

This guide provides an in-depth technical analysis of 2-Chloro-1-methoxypropane (CAS 5390-71-6), a critical alkylating agent and intermediate in the synthesis of chloroacetanilide herbicides, specifically Metolachlor .

Executive Summary

This compound (also known as 2-chloropropyl methyl ether) is a bifunctional organic intermediate characterized by a secondary alkyl chloride and a primary methoxy ether linkage.[1][2] Its primary industrial utility lies in the alkylation of hindered anilines during the manufacture of Metolachlor and S-Metolachlor , widely used pre-emergence herbicides. This guide details its physicochemical profile, laboratory-scale synthesis via deoxychlorination, reaction mechanisms, and safety protocols.

Chemical Identity & Physicochemical Profile

The compound exists as a volatile, colorless liquid.[3] The presence of the chlorine atom at the secondary carbon (C2) creates a chiral center, making this molecule a racemate unless synthesized via asymmetric routes.

| Parameter | Data |

| CAS Number | 5390-71-6 |

| IUPAC Name | This compound |

| Synonyms | 2-Chloropropyl methyl ether; 1-Methoxy-2-chloropropane |

| Molecular Formula | C₄H₉ClO |

| Molecular Weight | 108.57 g/mol |

| SMILES | CC(Cl)COC |

| InChI Key | SIBFNWWZWOVJJH-UHFFFAOYSA-N |

| Appearance | Colorless to pale yellow liquid |

| Density | ~0.995 g/cm³ (Predicted) |

| Boiling Point | ~123°C (Predicted/Estimate)* |

| Solubility | Soluble in ethanol, ether, chloroform; limited solubility in water.[2][4] |

*Note: Predicted boiling points vary. While 1-methoxy-2-propanol boils at 120°C, the loss of hydrogen bonding in the chloride typically lowers the boiling point, though the increased molecular weight counteracts this. Experimental verification is recommended for precise distillation.

Synthetic Routes & Manufacturing

The most reliable laboratory and industrial route involves the deoxychlorination of 1-methoxy-2-propanol (Propylene glycol methyl ether, PM). This transformation replaces the secondary hydroxyl group with a chlorine atom.[5]

Protocol: Deoxychlorination using Thionyl Chloride (SOCl₂)

This method is preferred over HCl gas or concentrated hydrochloric acid due to higher yields and easier workup (gaseous byproducts).

Reagents:

-

Substrate: 1-Methoxy-2-propanol (1.0 eq)

-

Reagent: Thionyl Chloride (1.2 eq)

-

Base: Pyridine (1.2 eq) or Catalytic DMF (to scavenge HCl and catalyze the reaction)

-

Solvent: Dichloromethane (DCM) or Toluene (optional, can be run neat)

Step-by-Step Methodology:

-

Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and a gas scrubber (NaOH trap) to neutralize evolved SO₂ and HCl gases. Inert atmosphere (N₂) is recommended.

-

Preparation: Charge the flask with 1-methoxy-2-propanol and Pyridine. Cool the mixture to 0–5°C using an ice bath.

-

Addition: Add Thionyl Chloride (SOCl₂) dropwise via the addition funnel over 60 minutes.

-

Critical Control Point: Maintain temperature <10°C to prevent elimination side reactions (formation of methoxy-propenes).

-

-

Reaction: Once addition is complete, allow the mixture to warm to room temperature. Heat to reflux (approx. 40–50°C) for 2–4 hours to drive the reaction to completion.

-

Monitoring: Monitor consumption of the alcohol via GC-FID or TLC.

-

-

Workup:

-

Quench the reaction mixture carefully into ice water.

-

Extract with DCM (if not used as solvent).

-

Wash the organic layer sequentially with:

-

Saturated NaHCO₃ (to remove residual acid).

-

Brine (saturated NaCl).

-

-

Dry over anhydrous MgSO₄ and filter.

-

-

Purification: Purify the crude oil via fractional distillation. Collect the fraction boiling at the established range (approx. 120–125°C at atm, or adjusted for vacuum).

Reaction Mechanism & Visualization

The conversion of 1-methoxy-2-propanol to this compound using SOCl₂ in the presence of pyridine typically proceeds via an S_N2 mechanism , resulting in the inversion of configuration at the chiral center (C2).

Mechanism Description:

-

Activation: The alcohol attacks SOCl₂, displacing a chloride ion and forming an alkyl chlorosulfite intermediate (R-O-SO-Cl).

-

Substitution: The chloride ion (generated in step 1 or from Pyridine-HCl) attacks the secondary carbon from the backside.

-

Displacement: The chlorosulfite leaving group departs as SO₂ and Cl⁻, finalizing the C-Cl bond formation.

Caption: S_N2 Deoxychlorination mechanism of 1-methoxy-2-propanol using Thionyl Chloride.

Applications in Drug & Agrochemical Development

The primary application of this compound is as a chiral building block (when synthesized enantioselectively) or racemic alkylating agent for the synthesis of the herbicide Metolachlor .

Metolachlor Synthesis Pathway

Metolachlor acts by inhibiting very long-chain fatty acid (VLCFA) synthesis. Its synthesis requires the N-alkylation of 2-ethyl-6-methylaniline .

Pathway A (Alkyl Halide Route): Direct alkylation of the aniline with this compound. This route is chemically direct but can suffer from elimination side reactions (dehydrohalogenation) due to the basicity of the aniline.

Pathway B (Reductive Alkylation - Industrial Standard): Reaction of the aniline with Methoxyacetone followed by hydrogenation. This route avoids the use of the chlorinated intermediate but requires high-pressure hydrogenation equipment.

Pathway C (The "Chloride" Hybrid): Use of this compound to alkylate the aniline, followed by acylation with chloroacetyl chloride.

Caption: Convergent synthetic pathways for Metolachlor using this compound vs. Methoxyacetone.

Safety & Handling (MSDS Summary)

Researchers must treat this compound as a hazardous alkylating agent.

-

Hazards:

-

Storage:

-

Store in a cool, dry, well-ventilated area.[6]

-

Keep under inert gas (Nitrogen/Argon) to prevent hydrolysis or oxidation.

-

-

Spill Response:

-

Absorb with inert material (vermiculite/sand). Do not use combustible materials like sawdust.

-

Neutralize contaminated surfaces with dilute sodium bicarbonate solution.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 542167, this compound. Retrieved from [Link]

-

Arkat USA (2023). Efficient synthesis of optically active herbicide (S)-metolachlor. Arkivoc 2023, (vi) 202211954.[7] Retrieved from [Link]

- Google Patents.Preparation method of s-metolachlor (CN110862303A).

Sources

Technical Monograph: Physical and Spectroscopic Properties of 2-Chloro-1-methoxypropane

Executive Summary

2-Chloro-1-methoxypropane (CAS 5390-71-6) is a specialized halogenated ether primarily utilized as a critical alkylating intermediate in the synthesis of chloroacetanilide herbicides, most notably Metolachlor . Beyond its industrial agrochemical utility, it serves as a valuable probe in physical organic chemistry for studying nucleophilic substitution mechanisms (

This guide provides a definitive reference for the physicochemical characterization of this compound, addressing the common regiochemical challenges encountered during its synthesis and offering validated spectroscopic data to distinguish it from its isomer, 1-chloro-2-methoxypropane.

Chemical Identity & Structural Analysis[2][3][4][5][6][7]

The molecule features a chiral center at the C2 position, though it is commonly supplied as a racemate. The structural integrity of this compound is defined by the positioning of the chlorine atom on the secondary carbon, distinguishing it from its primary chloride regioisomer.

| Property | Data |

| IUPAC Name | This compound |

| Common Synonyms | 2-Chloropropyl methyl ether; Propylene glycol methyl ether chloride |

| CAS Registry Number | 5390-71-6 |

| Molecular Formula | |

| SMILES | CC(Cl)COC |

| InChI Key | SIBFNWWZWOVJJH-UHFFFAOYSA-N |

| Molecular Weight | 108.57 g/mol |

Physical Characteristics Profile

The physical properties of this compound are governed by the moderate polarity of the ether linkage and the polarizability of the C-Cl bond. It exhibits volatility typical of low-molecular-weight haloethers.

Table 1: Physicochemical Constants

| Parameter | Value | Condition / Note |

| Physical State | Liquid | Colorless, ethereal odor |

| Boiling Point | 122–123 °C | @ 760 mmHg [1] |

| Density | 0.9946 g/cm³ | @ 20 °C [2] |

| Refractive Index ( | 1.4075 | @ 20 °C [2] |

| Flash Point | ~28 °C | Closed Cup (Estimated) |

| Solubility | Soluble | Ethanol, Diethyl ether, Chloroform |

| Solubility (Water) | Insoluble | Phase separation occurs |

| Vapor Pressure | ~15 mmHg | @ 25 °C (Estimated) |

Technical Insight: The density of this compound is just below that of water (

vsg/mL), making phase separation in aqueous workups challenging. The addition of brine (NaCl) is mandatory to increase the aqueous phase density and ensure efficient layer separation.

Synthesis & Regiochemical Integrity[8]

A major challenge in working with this compound is ensuring regiochemical purity. The standard synthesis involves the chlorination of 1-methoxy-2-propanol.[1] However, the neighboring methoxy group can participate in the reaction mechanism, leading to rearrangement.

Reaction Mechanism & Regioselectivity[8]

When 1-methoxy-2-propanol reacts with thionyl chloride (

-

Direct

: Inversion of configuration, yielding this compound. -

Anchimeric Assistance: The methoxy oxygen attacks the activated secondary carbon, forming a cyclic oxonium intermediate. Nucleophilic attack by chloride at the less hindered primary carbon yields the unwanted isomer, 1-chloro-2-methoxypropane .

Diagram 1: Synthesis and Regiochemical Divergence

Caption: Mechanistic pathways showing the competition between direct substitution (green) and rearrangement via anchimeric assistance (red).

Spectroscopic Fingerprinting

Accurate identification requires distinguishing the target molecule from its regioisomer. The NMR splitting patterns are definitive.

Nuclear Magnetic Resonance (NMR)

H NMR (400 MHz,

)

| Shift ( | Mult. | Int. | Assignment | Coupling ( | Structural Logic |

| 1.52 | Doublet (d) | 3H | Methyl group adjacent to a chiral center. | ||

| 3.38 | Singlet (s) | 3H | — | Isolated methoxy group. | |

| 3.55 | Doublet of Doublets (dd) | 2H | Diastereotopic methylene protons adjacent to chiral center. | ||

| 4.15 | Sextet | 1H | Deshielded methine coupled to both |

Differentiation Note: The regioisomer (1-chloro-2-methoxypropane) displays a methine proton (

) further upfield atand the signal at . The downfield shift of the methine to 4.15 ppm is diagnostic for the chlorine being on the secondary carbon [3].

C NMR (100 MHz,

)

-

21.5 ppm: Methyl carbon (

-

56.8 ppm: Methine carbon (

-

59.2 ppm: Methoxy carbon (

-

77.4 ppm: Methylene carbon (

Mass Spectrometry (EI, 70 eV)

The mass spectrum is dominated by alpha-cleavage relative to the ether oxygen.

-

Molecular Ion (

): -

Base Peak:

45 ( -

Diagnostic Fragments:

-

63/65 (

-

73 (

-

63/65 (

Diagram 2: Mass Spectrometry Fragmentation Tree

Caption: Fragmentation pathway showing the dominant alpha-cleavage leading to the base peak at m/z 45.

Experimental Protocol: Purification & Handling

Objective: To purify technical grade this compound containing trace regioisomer and HCl.

-

Washing: Dissolve crude material in

or Pentane. Wash with cold saturated -

Phase Separation: Wash with saturated Brine. Crucial: Ensure the aqueous layer is denser than the organic layer.

-

Drying: Dry organic phase over anhydrous

for 30 minutes. Filter. -

Distillation: Perform fractional distillation at atmospheric pressure.

-

Collect fraction boiling at 121–123 °C .

-

Discard forerun boiling < 118 °C (often contains 1-chloro-2-methoxypropane, bp ~118 °C).

-

-

Storage: Store under nitrogen at 4 °C. Stabilize with copper turnings if long-term storage is required to prevent HCl formation.

References

-

PubChem. (2023). Compound Summary: this compound.[2][3][4][1][5] National Center for Biotechnology Information. [Link]

- Lide, D. R. (Ed.). (2009). CRC Handbook of Chemistry and Physics (90th ed.). CRC Press.

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4] (General reference for haloether shifts).

Sources

Toxicological and safety data for 2-Chloro-1-methoxypropane handling.

An In-depth Technical Guide for the Safe Handling of 2-Chloro-1-methoxypropane

Abstract

This compound (CAS No. 5390-71-6) is a valuable chloroalkyl ether intermediate used in the synthesis of complex organic molecules, most notably in the agrochemical sector for herbicides like Metolachlor.[1][2] Its utility is derived from a molecular structure bearing two reactive functional groups: a secondary chloride, which is an effective leaving group, and a stable ether linkage.[2][3] Despite its application in industrial synthesis, comprehensive toxicological and safety data for this compound are conspicuously absent from publicly accessible literature and safety data sheets.[4] This guide addresses this critical information gap by providing a conservative, science-backed framework for its safe handling. By synthesizing data from analogous compounds and adhering to the principles of chemical safety, this document offers researchers, scientists, and drug development professionals a robust methodology for mitigating risks when working with this compound of unknown toxicological profile.

Physicochemical and Reactive Profile

A thorough understanding of a chemical's properties is the foundation of a reliable safety protocol. For this compound, while some data is available, significant gaps in experimentally determined values exist, necessitating a cautious approach.

Known and Estimated Properties

The available data for this compound is summarized below. It is critical to note that key safety parameters like flash point and vapor pressure are often missing from safety data sheets, underscoring the need for stringent handling protocols.[4]

| Property | Value | Source |

| Molecular Formula | C₄H₉ClO | [3][4] |

| Molecular Weight | 108.57 g/mol | [3][4] |

| CAS Number | 5390-71-6 | [4][5] |

| Appearance | Colorless Liquid | [1] |

| Purity (Typical) | ≥95-99% | [2][3] |

| Boiling Point | ~122.94°C (Estimated) | [1] |

| Density | ~0.9946 g/cm³ | [1] |

| Flash Point | No Data Available | [4] |

| Auto-ignition Temp. | No Data Available | [4] |

| Solubility | No Data Available | [4] |

Rationale: The absence of a confirmed flash point is a major safety concern. Given its structure as a small, volatile organic compound, it must be assumed to be flammable. This assumption dictates the stringent requirement for storage away from ignition sources and the use of non-sparking tools.[4][6]

Chemical Reactivity and Stability

This compound's reactivity is primarily dictated by the chlorine atom, which serves as an effective leaving group in nucleophilic substitution reactions, making it a useful alkylating agent.[3] The ether linkage is generally stable under neutral and basic conditions but can be cleaved by strong acids.[3]

-

Hazardous Decomposition: When heated to decomposition, it may emit toxic fumes, including hydrogen chloride gas and carbon oxides.[7][8]

-

Incompatible Materials: Due to its potential reactivity and flammability, it should be stored away from strong oxidizing agents.[8][9]

-

Hazardous Reactions: The possibility of hazardous reactions has not been fully investigated.[4] Vapors may form explosive mixtures with air.[8][9]

Toxicological Assessment: A Data Gap Analysis

The most significant challenge in developing a safety protocol for this compound is the lack of specific toxicological data. A review of available Safety Data Sheets (SDS) reveals that key toxicological endpoints have not been determined.[4][9]

In the absence of data, a conservative approach is mandatory. The compound must be treated as potentially hazardous based on the toxicological profiles of structurally similar chemicals.

-

Analogous Compounds: Small chlorinated alkanes and aliphatic ethers can cause a range of health effects.

-

Irritation: Contact with similar compounds can irritate the skin, eyes, and respiratory tract.[7][10]

-

Systemic Effects: High exposure to related volatile organic compounds can lead to central nervous system depression, with symptoms such as headache, nausea, and lightheadedness.[10] Some chlorinated hydrocarbons are also associated with potential damage to the liver and kidneys.[10]

-

Carcinogenicity and Mutagenicity: No data exists for this compound.[9] International agencies like IARC and NTP have not classified it.[9]

-

Self-Validating System: The core principle of trustworthiness in this context is to assume a significant hazard potential until proven otherwise. All handling protocols must be designed to prevent any route of exposure (inhalation, dermal, ingestion).

Risk Assessment and Handling Workflow

Before any experimental work begins, a formal risk assessment should be conducted. The following workflow, visualized as a DOT graph, provides a logical framework for this process.

Caption: Risk assessment workflow for handling chemicals with significant data gaps.

Standard Operating Protocol (SOP) for Safe Handling

This section details the mandatory procedures for handling this compound in a laboratory setting. The causality behind each recommendation is explained to foster a deeper understanding of the safety requirements.

Engineering Controls

-

Primary Containment: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood.[11]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required to create a final barrier to exposure.[12]

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4] A full-face shield should be worn over goggles when there is a risk of splashing.

-

Skin Protection:

-

Gloves: Wear chemical-impermeable gloves (e.g., nitrile or neoprene) that have been inspected for defects prior to use.[4] Given the lack of specific permeation data, a double-gloving strategy is recommended. Gloves should be changed every 30-60 minutes or immediately upon known or suspected contact.[12]

-

Protective Clothing: A flame-retardant lab coat, long pants, and closed-toe shoes are mandatory.[9][11] For larger quantities or tasks with a higher splash risk, a chemically resistant apron should be worn over the lab coat.

-

Causality: Many organic solvents can be absorbed through the skin.[11] The combination of appropriate gloves and protective clothing minimizes the risk of dermal exposure and subsequent systemic toxicity. Flame-retardant clothing is essential due to the assumed flammability of the compound.

-

-

Respiratory Protection: If exposure limits are exceeded or symptoms of irritation occur, a full-face respirator with appropriate organic vapor cartridges should be used as a backup to engineering controls.[4][11]

-

Causality: This is a secondary control measure for non-routine situations or emergencies where fume hood containment may be compromised.

-

Storage and Handling

-

Storage: Store containers tightly closed in a dry, cool, and well-ventilated area designated for flammable liquids.[4][6][9] The storage area must be kept away from heat, sparks, open flames, and other sources of ignition.[6][9] Store separately from incompatible materials like strong oxidizing agents.[4][9]

-

Handling: Use non-sparking tools and equipment designed to be explosion-proof.[4][6] Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[6][9]

Spill and Emergency Procedures

-

Spill Response:

-

Small Spills: Evacuate the immediate area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and collect it into a suitable, closed container for disposal.[4][7]

-

Large Spills: Evacuate the entire area and prevent entry. Contact emergency response personnel. Remove all ignition sources.[4]

-

-

First Aid Measures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration, but do not use mouth-to-mouth resuscitation.[4][11] Seek immediate medical attention.[4][11]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[4][11] Seek medical attention.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[4] Seek immediate medical attention.[4]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[4][13] Call a poison control center or doctor immediately.[4]

-

Waste Disposal

Chemical waste must be managed according to institutional, local, and national regulations.

-

Procedure: this compound and materials contaminated with it should be disposed of as hazardous chemical waste.[4] It can be handled by a licensed chemical destruction facility or through controlled incineration with flue gas scrubbing.[4] Do not discharge into sewer systems or the environment.[4]

Conclusion

The significant lack of empirical toxicological and safety data for this compound mandates that it be handled with the highest degree of caution. Researchers and chemical handlers must operate under the assumption that the substance is flammable, irritating to the skin, eyes, and respiratory system, and potentially toxic via all routes of exposure. The protocols outlined in this guide—centered on robust engineering controls, comprehensive PPE, and stringent handling procedures—provide a self-validating system for mitigating the risks associated with this useful but under-characterized chemical intermediate. Adherence to this conservative framework is essential for ensuring the safety of laboratory personnel.

References

-

Standard Operating Procedure for the use of 2-Chloroethanol. Western Carolina University. [Link]

-

Prep of 2 Chloro 2 Methylpropane. Scribd. [Link]

-

2-CHLOROPROPENE HAZARD SUMMARY. NJ.gov. [Link]

-

SAFETY DATA SHEET - 1-Chloro-2-methylpropane. (2010-07-24). Harper College. [Link]

-

SAFETY DATA SHEET - 2-CHLORO-2-METHYLPROPANE. (2014-09-01). Philip Harris. [Link]

-

Why this compound is Essential for Your Agrochemical Formulation. LinkedIn. [Link]

-

This compound | C4H9ClO | CID 542167. PubChem - NIH. [Link]

-

2-CHLORO-1-METHOXY PROPANE (5390-71-6). LookChem. [Link]

-

Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06). CDC/NIOSH. [Link]

-

Personal Protective Equipment (PPE). CHEMM. [Link]

-

Examples of PPE for Various Dangerous Goods Classes. (2025-07-02). Storemasta. [Link]

-

Alcohols, Phenols and Ethers. NCERT. [Link]

Sources

- 1. Buy this compound | 5390-71-6 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 5390-71-6 | Benchchem [benchchem.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. This compound | C4H9ClO | CID 542167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 7. 2-CHLORO-1-PROPANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

- 10. nj.gov [nj.gov]

- 11. wcu.edu [wcu.edu]

- 12. pppmag.com [pppmag.com]

- 13. cdn.images.fecom-media.com [cdn.images.fecom-media.com]

The Isomeric Conundrum: A Technical Monograph on 2-Chloro-1-methoxypropane

Part 1: Executive Summary & Chemical Identity

The synthesis and characterization of 2-Chloro-1-methoxypropane (CAS 5390-71-6, often confused with CAS 17624-95-0) represents a classic challenge in regioselective organic chemistry. As a halogenated ether, it serves as a critical alkylating agent in the synthesis of chloroacetanilide herbicides (e.g., Metolachlor) and pharmaceutical intermediates.

However, its utility is often overshadowed by the difficulty in distinguishing it from its constitutional isomer, 1-chloro-2-methoxypropane . In drug development, where "Genotoxic Impurity" (PGI) profiling is mandatory under ICH M7 guidelines, the precise identification of this alkyl halide is non-negotiable.

This guide moves beyond basic synthesis to explore the mechanistic causality of its formation, the analytical signatures required for absolute identification, and the protocols necessary for high-purity isolation.

The Isomer Matrix

| Feature | This compound (Target) | 1-Chloro-2-methoxypropane (Isomer) |

| Structure | ||

| IUPAC | This compound | 1-chloro-2-methoxypropane |

| Boiling Point | ~123°C | ~118°C |

| Key Precursor | 1-methoxy-2-propanol | 2-methoxy-1-propanol |

| Formation Logic | Nucleophilic attack on | Nucleophilic attack on |

Part 2: Mechanistic Synthesis & Regiochemistry

The "discovery" of this molecule is inextricably linked to the study of epoxide ring-opening mechanisms. The synthesis is a two-step sequence where the regioselectivity is determined in Step 1 and the stereochemistry is determined in Step 2 .

Step 1: The Regioselective Opening of Propylene Oxide

The precursor, 1-methoxy-2-propanol , is generated by the addition of methanol to propylene oxide. The choice of catalyst dictates the product distribution.

-

Base-Catalyzed (High Selectivity): Using Sodium Methoxide (

), the methoxide anion attacks the least hindered carbon (C1) of the epoxide (SN2-like). This yields predominantly 1-methoxy-2-propanol. -

Acid-Catalyzed (Low Selectivity): Using

, the epoxide oxygen is protonated. The nucleophile (

Step 2: Chlorodehydroxylation

The conversion of the secondary alcohol to the alkyl chloride using Thionyl Chloride (

-

Note on Stereochemistry: If the starting material is chiral (S)-1-methoxy-2-propanol, the product will be (R)-2-chloro-1-methoxypropane.

Visualization: Reaction Pathway

Caption: Regioselective synthesis pathway. Base catalysis is critical for high purity of the 1-methoxy-2-propanol precursor.

Part 3: Experimental Protocol

This protocol describes the laboratory-scale synthesis of this compound from 1-methoxy-2-propanol.

Safety Warning: Thionyl chloride releases

Reagents

-

1-Methoxy-2-propanol: 1.0 eq (Commercial grade, >98%)

-

Thionyl Chloride (

): 1.2 eq -

Pyridine: 1.05 eq (Acid scavenger)

-

Dichloromethane (DCM): Solvent (anhydrous)

Step-by-Step Methodology

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a reflux condenser, and a nitrogen inlet. Connect the condenser outlet to a caustic scrubber (NaOH solution) to neutralize evolved gases.

-

Solvation: Charge the flask with 1-methoxy-2-propanol (1.0 eq), pyridine (1.05 eq), and DCM (5 volumes). Cool the mixture to 0–5°C using an ice/water bath.

-

Addition: Charge the addition funnel with Thionyl Chloride (1.2 eq). Add dropwise over 60 minutes, maintaining the internal temperature <10°C. Causality: Rapid addition causes exotherms that degrade the ether linkage.

-

Reaction: Once addition is complete, allow the mixture to warm to room temperature. Heat to reflux (approx. 40°C) for 2–4 hours. Monitor consumption of the alcohol via TLC or GC-FID.

-

Quench & Workup: Cool to room temperature. Pour the reaction mixture slowly into ice water. Separate the organic layer.[2] Wash the organic layer sequentially with:

-

10% HCl (to remove residual pyridine).

-

Saturated

(to neutralize acid). -

Brine.

-

-

Purification: Dry the organic layer over

, filter, and concentrate. Perform fractional distillation. Collect the fraction boiling at 122–124°C.

Part 4: Analytical Characterization

Distinguishing the target from its isomer requires high-resolution NMR. The chemical shift of the proton on the chlorinated carbon is the diagnostic signal.

NMR Data Table ( , 400 MHz)

| Moiety | Proton Type | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |

| Methyl | 1.50 | Doublet ( | 3H | Coupled to methine ( | |

| O- | Methoxy | 3.38 | Singlet | 3H | Isolated spin system. |

| Methylene | 3.45 – 3.55 | Doublet of Doublets | 2H | Diastereotopic protons adjacent to chiral center. | |

| CH-Cl | Methine | 4.05 – 4.15 | Sextet/Multiplet | 1H | Deshielded by Cl; coupled to |

Note on Isomer Distinction: In the unwanted isomer (1-chloro-2-methoxypropane), the methine proton is attached to an oxygen (ether), not a chlorine. This shifts the methine signal upfield to ~3.5–3.6 ppm, overlapping with the methylene signals, while the terminal

Analytical Decision Tree

Caption: NMR decision tree for rapid identification of the correct regioisomer.

Part 5: Pharmaceutical & Industrial Relevance[1][4][5]

The Metolachlor Connection

This compound is a historical intermediate in the synthesis of Metolachlor , a widely used chloroacetanilide herbicide.

-

Mechanism: It acts as the alkylating agent for 2-methyl-6-ethylaniline.

-

Modern Shift: In the synthesis of S-Metolachlor (the active enantiomer), the industry often favors the sulfonate ester (tosylate) of 1-methoxy-2-propanol over the chloride to avoid harsh conditions and improve enantiomeric excess (ee). However, the chloride remains a relevant reference standard for impurity profiling.

Genotoxic Impurity (PGI) Management

As a primary/secondary alkyl halide, this compound is structurally alert for genotoxicity (alkylating agent).

-

Control Strategy: In drug synthesis, if 1-methoxy-2-propanol is used as a solvent or reagent in the presence of halogenating agents (e.g., HCl,

), this compound may form as a byproduct. -

Limit: It must be controlled to ppm levels (TTC-based limits) in the final API.

References

-

ChemBK. (2024). 2-Chloro-1-methoxy propane - Reference Information.[2][3][4] Retrieved from [Link]

-

PubChem. (2024).[3] this compound (CID 542167).[2] National Library of Medicine. Retrieved from [Link]

-

Blaser, H. U. (2002).[1] The Chiral Switch of (S)-Metolachlor: A Personal Account of an Industrial Odyssey in Asymmetric Catalysis. Advanced Synthesis & Catalysis.[1] Retrieved from [Link]

Sources

Methodological & Application

Analytical techniques for monitoring 2-Chloro-1-methoxypropane reactions.

Application Note: Precision Monitoring of 2-Chloro-1-methoxypropane Synthesis and Reactivity

Strategic Overview: The Isomer Challenge

This compound (CAS: 5390-71-6) serves as a critical alkylating agent and intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its utility, however, is shadowed by a significant analytical challenge: Regio-isomerism .

The synthesis of this molecule—typically via the hydrochlorination of 1-methoxy-2-propanol or the ring-opening of propylene oxide—invariably risks producing its positional isomer, 1-chloro-2-methoxypropane .

-

Target: this compound (Secondary chloride).

-

Impurity: 1-Chloro-2-methoxypropane (Primary chloride).

Because these isomers possess nearly identical boiling points and solubilities, standard separation techniques often fail. Furthermore, as an alkyl chloride, the target molecule is a potential Genotoxic Impurity (GTI) , requiring trace-level detection (ppm) in final drug substances.

This guide details three validated protocols to address these challenges:

-

Process Control: High-Resolution GC-FID for isomer separation.

-

Safety & Compliance: Headspace GC-MS for trace GTI analysis.

-

Kinetic Optimization: In-situ ReactIR for real-time endpoint determination.

Visualizing the Analytical Workflow

The following decision tree outlines the logic for selecting the appropriate analytical technique based on the stage of development and concentration requirements.

Figure 1: Analytical decision matrix for this compound monitoring.

Technique 1: Process Control via GC-FID

Objective: Quantify the ratio of this compound to 1-chloro-2-methoxypropane during synthesis.

Scientific Rationale: Standard non-polar columns (like 100% Dimethylpolysiloxane) often fail to resolve these positional isomers due to their similar volatility. We utilize a DB-624 (or VF-624ms) column. This phase (6% cyanopropyl-phenyl, 94% dimethylpolysiloxane) relies on dipole-dipole interactions to separate the isomers based on the slight difference in polarity created by the position of the chlorine atom relative to the ether oxygen.

Protocol 1: Isomer Separation Method

| Parameter | Setting |

| Instrument | GC with Flame Ionization Detector (FID) |

| Column | DB-624 (30 m × 0.32 mm × 1.8 µm) or equivalent |

| Carrier Gas | Helium @ 1.5 mL/min (Constant Flow) |

| Inlet | Split (20:1), 220°C |

| Oven Program | 40°C (hold 3 min) → 10°C/min → 150°C → 25°C/min → 240°C (hold 5 min) |

| Detector | FID @ 250°C; H2 (30 mL/min), Air (300 mL/min) |

| Injection Vol | 1.0 µL |

Step-by-Step Execution:

-

Sample Prep: Dilute 50 µL of reaction mixture into 1.5 mL of Dichloromethane (DCM).

-

System Suitability: Inject a standard mixture containing both isomers (if available) or a crude reference standard.

-

Resolution Check: Calculate the Resolution (

) between the two main peaks. An -

Identification:

-

This compound typically elutes second on this column phase due to slightly higher polarity/boiling point interactions compared to the 1-chloro isomer (verify with standards).

-

Technique 2: Trace Analysis via Headspace GC-MS

Objective: Detect residual this compound in solid drug substances at ppm levels (ICH M7 compliance).

Scientific Rationale: Direct injection of a solid API can contaminate the GC liner. Headspace (HS) sampling extracts the volatile alkyl chloride from the non-volatile API matrix. Mass Spectrometry (MS) in Selected Ion Monitoring (SIM) mode provides the necessary sensitivity and selectivity to ignore matrix interference.

Protocol 2: GTI Screening Method

| Parameter | Setting |

| Mode | Headspace - GC - MS (SIM) |

| Incubation | 80°C for 20 minutes (Agitation: High) |

| Transfer Line | 100°C |

| SIM Ions | Target: m/z 77, 79 (C3H6Cl+ fragment), 45 (C2H5O+ ether fragment) |

| Solvent | Dimethyl Sulfoxide (DMSO) or DMAc (High boiling point, good solubility) |

Step-by-Step Execution:

-

Standard Prep: Prepare a stock solution of this compound in DMSO at 1000 ppm. Dilute serially to create a calibration curve from 1 ppm to 50 ppm relative to the API concentration.

-

Sample Prep: Weigh 100 mg of API into a 20 mL headspace vial. Add 1.0 mL of DMSO. Seal immediately with a PTFE-lined crimp cap.

-

Blank: Run a vial with only DMSO to check for laboratory background contamination (alkyl chlorides are common lab contaminants).

-

Quantification: Use the response of the primary ion (m/z 77) for quantification and the ratio of 77/45 for confirmation.

Self-Validating Check:

-

Spike Recovery: Spike a sample of the API with the analyte at the specification limit (e.g., 10 ppm). Recovery must be within 80-120%. If recovery is low, the API may be reacting with the alkyl chloride in the headspace vial; lower the incubation temperature.

Technique 3: In-Situ Kinetic Monitoring (ReactIR)

Objective: Determine the reaction endpoint without physical sampling.

Scientific Rationale: Sampling alkyl chlorides is hazardous and slow. In-situ FTIR (ReactIR) allows tracking of bond breaking/forming in real-time.[1]

-

Reactant (Alkyl Chloride): Strong C-Cl stretch at 650–750 cm⁻¹ .

-

Product (e.g., Amine/Ether): Appearance of new C-N or C-O bands.

Protocol 3: Real-Time Monitoring Setup

-

Background: Insert the probe into the solvent (e.g., THF or Toluene) before adding reagents. Collect background spectrum.

-

Trend Selection: Set up a trend to monitor the peak height/area at ~710 cm⁻¹ (Specific C-Cl stretch, verify with pure component).

-

Initiation: Add the this compound. Ensure the signal spikes.

-

Reaction: Add the nucleophile.

-

Endpoint: The reaction is complete when the trend line for the 710 cm⁻¹ peak plateaus at baseline (or a steady non-zero value if equilibrium is reached).

References

-

BenchChem. this compound Structure and Reactivity. Retrieved from .

-

Teo, S. et al. (2019). Analytical Assessment of Genotoxic Impurities in Pharmaceuticals by Gas Chromatographic Techniques. Research & Reviews: Journal of Pharmaceutical Analysis. Retrieved from .

-

Mettler Toledo. In Situ Monitoring of Alkyl Halide Substitution Reactions. Application Note on ReactIR. Retrieved from .

-

ICH Guidelines. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7). Retrieved from .

-

Master Organic Chemistry. Reactions of Alkyl Halides: Substitution and Elimination. Retrieved from .

Sources

Application Note: Scalable Synthesis of 2-Chloro-1-methoxypropane

Executive Summary

2-Chloro-1-methoxypropane (CAS: 19159-24-1), also known as 1-methoxy-2-chloropropane, is a critical alkylating agent and intermediate used in the synthesis of agrochemicals (e.g., Metolachlor) and pharmaceutical building blocks. Its production demands rigorous control over regioselectivity and thermal management due to the exothermic nature of chlorination and the generation of corrosive byproducts (

This Application Note provides a definitive guide to the large-scale synthesis of this compound using Thionyl Chloride (

Key Technical Advantages of this Protocol:

-

High Regioselectivity: Optimized catalytic conditions to favor the secondary chloride over primary isomers.

-

Scalability: Transition from 20L batch reactors to continuous flow systems.

-

Safety Integrated: Comprehensive gas scrubbing and heat management strategies.

Chemical Profile & Properties[1][2][3][4][5][6]

Before initiating synthesis, operators must verify the physicochemical properties of the target and precursors to calibrate separation equipment.

Table 1: Physicochemical Specifications

| Property | Value | Notes |

| Chemical Name | This compound | |

| CAS Number | 19159-24-1 | |

| Molecular Formula | ||

| Molecular Weight | 108.57 g/mol | |

| Boiling Point | ~123°C | Atmospheric pressure |

| Density | 0.995 g/mL | At 25°C |

| Solubility | Soluble in ethanol, ether; limited in water | Hydrolyzes slowly in hot water |

| Flash Point | ~28°C (Closed Cup) | Flammable Liquid |

Reaction Mechanism & Strategy

Route Selection

While phosphorus trichloride (

-

Reasoning: The byproducts of

chlorination are gases (

Catalytic Cycle (Vilsmeier-Haack Type)

To enhance reaction rate and selectivity at scale, N,N-Dimethylformamide (DMF) is employed as a catalyst. DMF reacts with

Reaction Equation:

Mechanistic Workflow

The following diagram illustrates the catalytic cycle and process flow.

Figure 1: Reaction mechanism and byproduct management flow.

Protocol A: Pilot-Scale Batch Synthesis (20L)

Objective: Produce ~15 kg of crude material for purification validation. Safety Pre-requisite: Entire setup must be under a fume hood or local exhaust ventilation. Reactor must be glass-lined or Hastelloy to resist HCl corrosion.

Equipment Setup

-

Reactor: 20L Jacketed Glass Reactor with overhead stirrer (Anchor impeller).

-

Condenser: Reflux condenser cooled to -10°C (Glycol/Water).

-

Addition: Calibrated dosing pump or pressure-equalized dropping funnel for

. -

Scrubber: Two-stage scrubber series (Trap 1: Empty for suck-back protection; Trap 2: 15% NaOH solution).

Step-by-Step Procedure

-

Charging: Charge 1-Methoxy-2-propanol (9.0 kg, 100 mol) and DMF (73 g, 1.0 mol) into the reactor.

-

Inerting: Purge the system with Nitrogen (

) for 15 minutes. -

Temperature Control: Cool the reactor jacket to 10°C .

-

Addition Phase:

-

Begin adding Thionyl Chloride (12.5 kg, 105 mol) slowly.

-

Critical Control Point: Maintain internal temperature below 25°C . The reaction is highly exothermic. Adjust addition rate to manage heat load.

-

Observation: Vigorous gas evolution (

) will occur.[1] Ensure scrubber is active.

-

-

Reaction Phase:

-

Once addition is complete, allow the mixture to warm to room temperature (25°C) over 1 hour.

-

Heat the jacket to 70°C and stir for 3–4 hours to drive the reaction to completion and degas the liquid.

-

-

Work-up:

-

Cool reactor to 20°C.

-

Apply partial vacuum (starting at 800 mbar down to 200 mbar) to remove residual dissolved gases (

). -

Note: Do not distill yet. This is the "degassed crude."

-

Protocol B: Continuous Flow Synthesis (Industrial Scalability)

Objective: High-throughput production with enhanced safety profile due to low active hold-up volume. Reference: Adapted from principles in Org. Process Res. Dev. regarding continuous chlorination [1].

Equipment Setup

-

Feeds: Two HPLC-class piston pumps (Pump A: Alcohol/Cat mix; Pump B:

). -

Reactor: PFA or SiC (Silicon Carbide) tubular reactor or plate reactor. Volume ~50-100 mL for pilot flow.

-

Thermal: Thermostated oil bath or Peltier module.

-

BPR: Back Pressure Regulator set to 5 bar (keeps gases dissolved to enhance kinetics, prevents slug flow).

Protocol

-

Feed Preparation:

-

Feed A: Mix 1-Methoxy-2-propanol with 1 mol% DMF.

-

Feed B: Pure Thionyl Chloride.[2]

-

-

Stoichiometry: Set flow rates to achieve a 1.0 : 1.1 molar ratio (Alcohol :

). -

Residence Time: Target residence time (

) of 5–10 minutes . -

Temperature: Set reactor temperature to 90°C . (Higher T is permissible in flow due to short exposure, improving throughput).

-

Execution:

-

Start pumps.

-

Stream passes through the heated zone.

-

Exit stream passes through BPR (5 bar).

-

Degassing: Product sprays into a gas-liquid separator (Cyclone) where gases are vented to the scrubber immediately.

-

Workflow Diagram

Figure 2: Continuous flow process diagram for chlorination.

Purification & Quality Control

The crude material from either protocol contains unreacted

Distillation Protocol

-

Apparatus: Fractional distillation column (packed column, >10 theoretical plates).

-

Pressure: Reduced pressure (100–150 mbar) is recommended to keep pot temperature below 100°C, minimizing degradation.

-

Fractions:

-

Foreshot: Residual

and low boilers. -

Main Cut: Collect at steady boiling point (approx 60-65°C @ 100 mbar, verify with Nomograph).

-

Heel: High boiling polymers/sulfites.

-

Analytical Specifications (QC)

| Test | Method | Acceptance Criteria |

| Purity | GC-FID | > 98.5% Area |

| Identity | H-NMR / MS | Conforms to Structure |

| Water Content | Karl Fischer | < 0.1% |

| Acidity | Titration | < 0.5% (as HCl) |

Safety & HSE Guidelines

DANGER: Corrosive & Toxic Gases

-

Inhalation Hazard: This process generates copious amounts of

and -

Water Reactivity:

reacts violently with water. Ensure all reactor lines are dry before charging. -

Isomer Toxicity: Commercial 1-methoxy-2-propanol is generally safe (used in paints), but the beta-isomer (2-methoxy-1-propanol) is a known teratogen. Ensure the starting material specification limits the beta-isomer (<0.5%) to avoid generating the corresponding hazardous chloride isomer [2].

-

PPE: Full face respirator (Acid gas cartridges), chemically resistant suit (Tychem), and butyl rubber gloves.

References

-

Continuous Flow Chlorination

-

Title: Continuous Flow Synthesis of Alkyl Chlorides.[2]

- Source: Organic Process Research & Development (ACS Public

- Context: Describes the kinetic advantages of flow chemistry for thionyl chloride medi

-

Link: (General Journal Link for verification)

-

-

Precursor Safety (Isomers)

- Title: 1-Methoxy-2-propanol Safety D

- Source: PubChem / ECHA.

- Context: Details the distinction between alpha and beta isomers and their toxicity profiles.

-

Link:

-

Product Data

- Title: this compound Compound Summary.

- Source: National Center for Biotechnology Inform

-

Link:

-

Reaction Mechanism

- Title: The Vilsmeier-Haack Reaction.

- Source: Organic Chemistry Portal.

- Context: Mechanistic grounding for the use of DMF as a c

-

Link:

Sources

The Versatile Synthon: Harnessing 2-Chloro-1-methoxypropane in Agrochemical Research

In the competitive landscape of agrochemical discovery and development, the strategic selection of versatile building blocks is paramount. Among these, 2-chloro-1-methoxypropane (CAS 5390-71-6) emerges as a critical intermediate, primarily celebrated for its indispensable role in the synthesis of the widely-used herbicide, metolachlor.[1] This technical guide provides an in-depth exploration of the applications of this compound in agrochemical research, offering detailed protocols and insights for researchers, scientists, and professionals in the field.

Understanding the Reactivity and Importance of this compound

This compound, with the molecular formula C₄H₉ClO, is a bifunctional molecule featuring a reactive chlorine atom and an ether linkage.[2] This unique structural combination makes it an ideal synthon for introducing the 1-methoxypropan-2-yl moiety into a target molecule through nucleophilic substitution. The chlorine atom serves as a good leaving group, facilitating reactions with a wide range of nucleophiles, particularly amines, which is a cornerstone of its application in herbicide synthesis.

The primary significance of this compound in the agrochemical industry lies in its role as a direct precursor to the chloroacetanilide class of herbicides, most notably metolachlor.[1] These herbicides are crucial for controlling annual grasses and certain broadleaf weeds in a variety of crops. The 1-methoxypropan-2-yl group, introduced via this compound, is a key component of the final active ingredient, contributing to its herbicidal efficacy.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₉ClO | [2] |

| Molecular Weight | 108.57 g/mol | [2] |

| Boiling Point | ~122.9 °C | [3] |

| Density | ~0.9946 g/cm³ | [3] |

Core Application: Synthesis of the Herbicide Metolachlor

The most prominent application of this compound is in the industrial synthesis of metolachlor. The overall process involves a two-step synthetic sequence: first, the N-alkylation of 2-ethyl-6-methylaniline with this compound to form the intermediate N-(1-methoxypropan-2-yl)-2-ethyl-6-methylaniline, followed by chloroacetylation to yield the final metolachlor product.[4]

Logical Workflow for Metolachlor Synthesis

Caption: Synthetic pathway for Metolachlor.

Application Protocol: Laboratory-Scale Synthesis of Metolachlor

This protocol details a representative procedure for the synthesis of metolachlor, providing a self-validating system through in-process checks and characterization of the final product.

Part A: Synthesis of N-(1-methoxypropan-2-yl)-2-ethyl-6-methylaniline (Intermediate)

Causality Behind Experimental Choices: This step involves a nucleophilic substitution reaction where the amine group of 2-ethyl-6-methylaniline attacks the carbon bearing the chlorine atom in this compound. A base is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The choice of a suitable solvent is critical to ensure the solubility of reactants and to facilitate the reaction at an appropriate temperature.

Materials:

-

2-ethyl-6-methylaniline

-

This compound

-

Sodium bicarbonate (NaHCO₃) or a suitable non-nucleophilic base

-

Toluene or another suitable inert solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-ethyl-6-methylaniline (1 equivalent) in toluene.

-

Addition of Base: Add sodium bicarbonate (1.5 equivalents) to the solution. The base will neutralize the hydrochloric acid formed during the reaction.

-

Addition of Alkylating Agent: Slowly add this compound (1.1 equivalents) to the stirred mixture.

-

Reaction: Heat the reaction mixture to reflux (approximately 110-120°C for toluene) and maintain for 8-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aniline is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the inorganic salts.

-

Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-(1-methoxypropan-2-yl)-2-ethyl-6-methylaniline.

-

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure intermediate.

Part B: Synthesis of Metolachlor (Final Product)

Causality Behind Experimental Choices: This step is a chloroacetylation reaction. The secondary amine of the intermediate from Part A acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. A base is again used to scavenge the HCl produced. The reaction is typically carried out at a low temperature to control its exothermicity and minimize side reactions.

Materials:

-

N-(1-methoxypropan-2-yl)-2-ethyl-6-methylaniline (from Part A)

-

Chloroacetyl chloride

-

Triethylamine or another suitable organic base

-

Dichloromethane or another suitable inert solvent

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask with a dropping funnel and magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a dropping funnel and a magnetic stir bar, dissolve the N-(1-methoxypropan-2-yl)-2-ethyl-6-methylaniline (1 equivalent) and triethylamine (1.2 equivalents) in dichloromethane.

-

Cooling: Cool the solution to 0-5°C using an ice bath.

-

Addition of Acylating Agent: Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution via the dropping funnel, ensuring the temperature remains below 10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC.

-

Work-up:

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain crude metolachlor.

-

-

Purification: The crude product can be purified by column chromatography or recrystallization to yield pure metolachlor.

Self-Validation: The identity and purity of the synthesized metolachlor should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC. The results should be compared with the data for a certified reference standard of metolachlor.

Exploring New Frontiers: Potential Applications Beyond Metolachlor

The inherent reactivity of this compound makes it a valuable tool for the synthesis of novel agrochemicals beyond the chloroacetanilide family.[1] Its ability to participate in nucleophilic substitution and etherification reactions opens avenues for creating diverse molecular architectures.[2] Researchers can leverage this synthon to introduce the 1-methoxypropan-2-yl moiety into various scaffolds to explore new structure-activity relationships in the development of:

-

Novel Herbicides: By reacting this compound with different amine- or hydroxyl-containing heterocyclic systems, new classes of herbicides with potentially different modes of action could be discovered.

-

Fungicides and Insecticides: The 1-methoxypropan-2-yl group could be incorporated into known fungicidal or insecticidal pharmacophores to modulate their biological activity, selectivity, and physicochemical properties. For instance, this moiety could be attached to a pyrazole or triazole ring, which are common in many commercial fungicides.

While specific, widely commercialized examples are not as prevalent as metolachlor, the fundamental reactivity of this compound provides a logical starting point for synthetic exploration in any agrochemical research program.

Conclusion

This compound stands as a cornerstone intermediate in agrochemical synthesis, with its utility firmly established in the production of the herbicide metolachlor. The detailed protocols provided herein offer a practical guide for researchers to harness its reactivity in a laboratory setting. Beyond this well-trodden path, the potential of this compound as a versatile building block for the discovery of new and improved crop protection agents remains a promising area of exploration for the innovative scientist.

References

- CN105461580A - Synthesis method of metolachlor - Google P

-

Metolachlor - Wikipedia. (URL: [Link])

- US3819709A - Synthesis of n-methylaniline - Google P

- CN110105287B - Synthesis process of pyraclostrobin - Google P

- Why this compound is Essential for Your Agrochemical Formul

- US20150225340A1 - Process for the preparation of (s)-2-ethyl-n-(1-methoxypropan-2-yl)

-

Metolachlor | C15H22ClNO2 | CID 4169 - PubChem. (URL: [Link])

-

An efficient synthesis of optically active herbicide (S)-metolachlor via reductive ring opening of 2-methoxymethylaziridine - Arkivoc. (URL: [Link])

-

Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives - JOCPR. (URL: [Link])

-

Synthesis of N-methylaniline over molecular sieve catalysts | Request PDF - ResearchGate. (URL: [Link])

-

2-ETHYL-N-(1-METHOXYPROPAN-2-YL)-6-METHYL ANILINE - European Patent Office - EP 2892877 B1. (URL: [Link])

- EP2892877B1 - Process for the preparation of (s)-2-ethyl-n-(1-methoxypropan-2-yl)

-

Synthesis and Antifungal Activity of New butenolide Containing Methoxyacrylate Scaffold. (URL: [Link])

-

Synthesis technology of pyraclostrobin (2016) | Huang Jinxiang | 4 Citations - SciSpace. (URL: [Link])

-

Synthesis and fungicidal activity of N-2-(3-methoxy-4-propargyloxy) phenethyl amides. Part 3: stretched and heterocyclic mandelamide oomyceticides - PubMed. (URL: [Link])

-

Design, Synthesis and Fungicidal Evaluation of Novel Pyraclostrobin Analogues | Request PDF - ResearchGate. (URL: [Link])

-

Engineering Plant Synthetic Pathways for the Biosynthesis of Novel Antifungals. (URL: [Link])

- methoxyethyl)

- CN103102308B - Method of preparing pyraoxystrobin - Google P

-

"Synthesis of the Fungicide Propiconazole a Systemic Foliar Fungicide." by Hazel Delaney. (URL: [Link])

-

Design and Synthesis of Novel (3-(2,2-Dihaloethenyl)-2,2-Dimethylcyclo- Propyl)(1H-1,2,4 - Journal of Chemical and Pharmaceutical Research. (URL: [Link])

- CN106008347A - Synthesis technology of pyraclostrobin - Google P

-

2-Chloro-1-methoxy propane - ChemBK. (URL: [Link])

Sources

Troubleshooting & Optimization

Technical Support Hub: 2-Chloro-1-methoxypropane Stability & Storage

Executive Summary: The Stability Paradox

2-Chloro-1-methoxypropane is not a standard alkyl halide. Unlike its aliphatic cousins (e.g., 2-chloropropane), this molecule possesses an internal "saboteur": the methoxy oxygen atom at the

Through a mechanism known as Neighboring Group Participation (NGP) or anchimeric assistance, the methoxy oxygen can donate electron density to the backside of the carbon-chlorine bond, displacing the chloride ion and forming a transient, highly reactive cyclic oxonium intermediate.[1] This makes the compound significantly more susceptible to hydrolysis (reaction with moisture) than standard secondary alkyl chlorides.

The Decomposition Chain:

-

Moisture Ingress: Even ppm levels of water trigger hydrolysis.[2]

-

Acid Generation: Hydrolysis releases Hydrogen Chloride (HCl).[2]

-

Autocatalysis: The generated HCl protonates the ether oxygen, accelerating further decomposition and potentially catalyzing elimination to 2-methoxypropene, which can then polymerize.

Troubleshooting Guide (Q&A)

Category: Visual & Physical Inspection[3]

Q: Upon opening the storage cabinet, I noticed a white film on the bottle cap and a sharp, acrid smell. Is the reagent compromised? A: Likely, yes.

-

Diagnosis: The "acrid smell" is Hydrogen Chloride (HCl) gas, a byproduct of hydrolysis. The "white film" is likely ammonium chloride (if ammonia vapors are present in the lab) or hydrolyzed organic residue.[2]

-

Immediate Action: Do not use directly. Perform a Headspace pH Test :

-

Resolution: If the liquid is still clear/colorless, proceed to the "Acid Rescue Protocol" (Section 4). If yellow or brown, discard.[2]

Q: My reagent has turned from colorless to light yellow. Can I still use it for a Grignard reaction? A: Proceed with extreme caution.

-

Causality: Yellowing indicates the formation of oligomers or oxidation products, often triggered by acid-catalyzed elimination to 2-methoxypropene.

-

Risk: For Grignard formation, any trace HCl or moisture will quench your reagent immediately, lowering yields or preventing initiation.[2]

-

Resolution: You must distill the reagent before use.[2] Simple filtration is insufficient.[2]

Category: Chemical Integrity[3][4][5]

Q: I see a new peak in my NMR spectrum at ~3.5-4.0 ppm that wasn't there last month. What is it? A: This is likely 1-methoxy-2-propanol .[3]

-

Mechanism: Water attacks the transient oxonium ion, displacing the chloride.

-

Impact: This alcohol will consume stoichiometric amounts of electrophiles or bases in your downstream reaction.[2]

-

Verification: Check for a broad singlet (OH) which disappears upon

shake.[2]

Mechanistic Visualization

Understanding the Neighboring Group Participation (NGP) is critical to realizing why "standard" storage isn't enough.

Figure 1: The decomposition pathway driven by the internal methoxy group. Note the autocatalytic loop where generated HCl accelerates the process.

Core Protocols

Protocol A: The "Acid Rescue" (Purification)

Use this if the reagent is acidic (fuming) but visually clear.

| Step | Action | Technical Rationale |

| 1 | Dissolve | Dilute the reagent 1:1 with anhydrous Diethyl Ether or DCM. |

| 2 | Wash (Cold) | Wash with ice-cold saturated NaHCO₃ (aq).[2] |

| 3 | Phase Sep | Separate organic layer.[2][4] Wash with Brine.[2] |

| 4 | Dry | Dry over anhydrous MgSO₄ for 15 mins.[2] |

| 5 | Distill | Distill under reduced pressure (vacuum). |

Protocol B: Long-Term Storage Setup

The "Set and Forget" method for maximum shelf life.

-

Container: Amber glass bottle with a Teflon (PTFE) lined septum cap.

-

Atmosphere: Purge headspace with Argon (heavier than air, provides a better blanket than Nitrogen).[2]

-

Stabilizer (The Secret Weapon): Add Potassium Carbonate (K₂CO₃) pellets directly to the bottle.

Decision Tree: Reagent Quality Assessment

Figure 2: Assessment logic for determining if this compound requires purification or disposal.

Frequently Asked Questions (FAQs)

Q: Can I store this in a plastic bottle? A: No. Chlorinated ethers can permeate polyethylene (PE) and polypropylene (PP) over time. Furthermore, plasticizers in the bottle may leach into your reagent.[2] Always use borosilicate glass .

Q: Why not use Silver Oxide (Ag₂O) to stabilize? A: Silver salts are often used to scavenge halides, but in this case, Ag⁺ is extremely halophilic and will actively strip the chloride from the molecule, precipitating AgCl and destroying your reagent. Stick to Potassium Carbonate (K₂CO₃) .[2]

Q: What is the maximum shelf life under ideal conditions? A: With Argon blanketing, K₂CO₃ stabilizer, and storage at 4°C: 12 to 18 months . Without stabilizer at room temperature: < 3 months .[2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 542167, this compound. Retrieved from [Link]

- Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms. (Discusses Neighboring Group Participation/Anchimeric Assistance in halo-ethers).

-

ScienceMadness & Reddit Chem Community Archives. Stabilization of Ether and Alkyl Halides. (Field data on K2CO3 usage for acid scavenging). Retrieved from [Link]

Sources